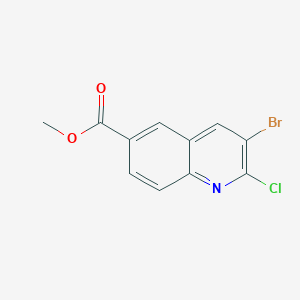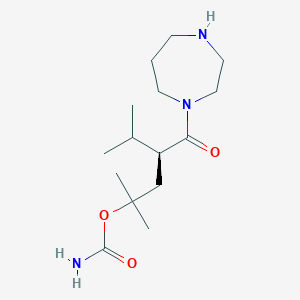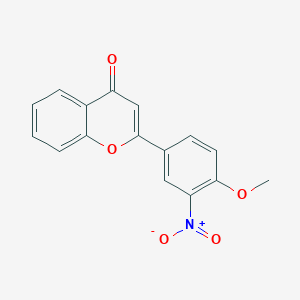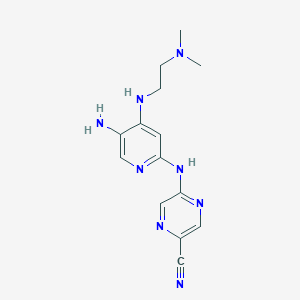![molecular formula C13H9FN4O3 B11836662 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-19-6](/img/structure/B11836662.png)
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt en raison de ses applications potentielles en chimie médicinale. Ce composé présente un noyau pyrrolo[3,2-d]pyrimidine, connu pour son activité biologique, et un groupe nitrophénoxy fluoré, qui peut améliorer ses propriétés pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine implique généralement plusieurs étapes, notamment la cyclisation, l'halogénation et la substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. l'approche générale impliquerait l'adaptation des procédures de synthèse en laboratoire, l'optimisation des conditions de réaction pour améliorer le rendement et la pureté, et la garantie que le processus est rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Réduction : Le principal produit est le dérivé amino correspondant.
Substitution : Les principaux produits dépendent du nucléophile utilisé, ce qui donne divers dérivés substitués.
4. Applications de recherche scientifique
4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Médecine : Ce composé est étudié pour son potentiel en tant qu'inhibiteur de kinase et agent anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines kinases. En inhibant ces kinases, le composé peut interférer avec les voies de signalisation qui régulent la croissance et la prolifération cellulaire, ce qui en fait un agent anticancéreux potentiel .
Applications De Recherche Scientifique
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential as a kinase inhibitor and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidine : Connu pour son activité anticancéreuse et ses propriétés d'inhibition des kinases.
Pyrrolo[2,3-d]pyrimidine :
Thieno[3,2-d]pyrimidine : Un autre composé hétérocyclique ayant une activité biologique.
Unicité
4-(3-fluoro-4-nitrophénoxy)-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine est unique en raison de la présence du groupe nitrophénoxy fluoré, qui peut améliorer ses propriétés pharmacologiques et sa spécificité envers certaines cibles moléculaires. Cela en fait un candidat prometteur pour des recherches et développements supplémentaires en chimie médicinale.
Propriétés
Numéro CAS |
919278-19-6 |
|---|---|
Formule moléculaire |
C13H9FN4O3 |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
4-(3-fluoro-4-nitrophenoxy)-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H9FN4O3/c1-17-5-4-10-12(17)13(16-7-15-10)21-8-2-3-11(18(19)20)9(14)6-8/h2-7H,1H3 |
Clé InChI |
YYWAAYIVPSDAPQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)


![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)
![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)



![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

